molecular formula C29H25Cl2N5O3 B2701950 3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 1321918-90-4

3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2701950
CAS No.: 1321918-90-4
M. Wt: 562.45
InChI Key: HTWBLDVPQZRIBT-UHFFFAOYSA-N
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Description

This compound is a pyrimidopurine derivative, which is a class of compounds that have been studied for their potential biological activities . The presence of the dichlorophenyl and phenoxyphenyl groups could suggest that this compound may have unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidopurine core with various substitutions at different positions . The dichlorophenyl group would likely contribute to the compound’s lipophilicity, while the dimethyl and phenoxyphenyl groups could influence its size and shape .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dichlorophenyl group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties Research on derivatives similar to 3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has focused on their synthesis, in vitro, and in vivo pharmacological evaluation. Derivatives like 1H,3H-pyrimido[2,1-f]purine-2,4-dione have shown affinity for various receptors, indicating their potential in therapeutic applications. These compounds have been evaluated for their potential as ligands for receptors like 5-HT(1A), highlighting their role in pharmacological research (Sławomir Jurczyk et al., 2004).

Structural and Reactivity Studies Further research has delved into the crystalline structures of related compounds, providing insights into their molecular arrangements and reactivity. Studies have demonstrated how the arrangement of molecules in the crystalline form can influence their chemical properties and reactivity, essential for understanding the material's applications in various scientific and industrial contexts (J. N. Low et al., 2004).

Applications in Medicinal Chemistry The exploration of derivatives of pyrimido[1,2-g]purine diones has also extended to their medicinal applications, particularly focusing on their anti-inflammatory and receptor-binding properties. These studies underscore the potential therapeutic uses of such compounds, furthering our understanding of their role in medicinal chemistry (J. Kaminski et al., 1989).

Material Science Applications In material science, research into the synthesis and characterization of novel compounds related to this compound has led to the development of new materials with potential applications in various domains. This includes the creation of polyimides with specific properties, highlighting the role of such compounds in the development of new materials with tailored properties for specific applications (S. Yan et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity . For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, physical and chemical properties, and potential biological activities . Additionally, if it shows promising biological activity, it could be further developed and optimized as a potential drug .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29Cl2N5O3/c1-18-15-34(20-9-11-22(12-10-20)39-21-6-4-3-5-7-21)28-32-26-25(35(28)16-18)27(37)36(29(38)33(26)2)17-19-8-13-23(30)24(31)14-19/h3-14,18,25-26,28,32H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEDMBHLZXKVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C3C(NC2N(C1)C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CC6=CC(=C(C=C6)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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